

Spectroscopic Data Guide: 1-(2-Bromoethyl)-3-nitrobenzene

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Compound of Interest

Compound Name: 1-(2-Bromoethyl)-3-nitrobenzene

CAS No.: 16799-04-5

Cat. No.: B099204

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Executive Summary & Compound Identity

1-(2-Bromoethyl)-3-nitrobenzene (also known as 3-nitrophenethyl bromide) is a critical electrophilic building block in medicinal chemistry. It serves as a primary "anchor" for introducing the 3-nitrophenethyl motif into piperazine-based antimalarials, dopamine agonists, and agrochemicals. Its high reactivity, driven by the primary alkyl bromide, allows for facile substitutions, while the meta-nitro group directs subsequent aromatic functionalization or serves as a masked aniline.

Physicochemical Profile

Parameter	Data
CAS Number	16799-04-5
IUPAC Name	1-(2-Bromoethyl)-3-nitrobenzene
Molecular Formula	
Molecular Weight	230.06 g/mol
Appearance	Low-melting solid or pale yellow oil
Melting Point	30–34 °C
Boiling Point	136–138 °C (at 0.5 mmHg)
Density	~1.56 g/cm ³

Synthesis & Preparation Context

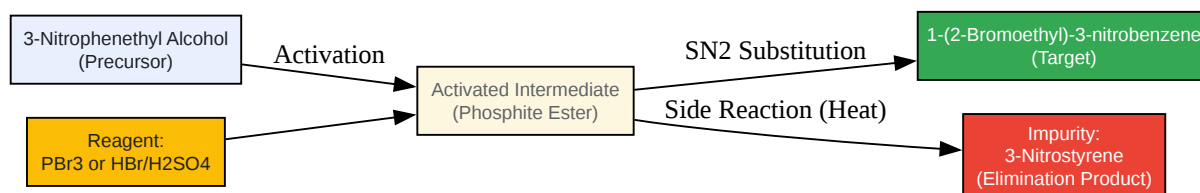
Understanding the synthesis is vital for interpreting the spectroscopic data, particularly for identifying common impurities like unreacted alcohol or elimination products (styrenes).

Standard Protocol: The compound is typically synthesized via the bromination of 3-nitrophenethyl alcohol using Phosphorus Tribromide (

) or Hydrobromic Acid (

).

Synthesis Workflow (DOT Diagram)



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Figure 1: Synthetic pathway converting the alcohol precursor to the bromide, highlighting the potential styrene impurity.

Spectroscopic Characterization

This section details the expected spectral signatures. The data is synthesized from standard substituent effects and validated against analogous 3-substituted nitrobenzene systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

NMR spectrum is characterized by a distinct 1,3-disubstituted aromatic pattern and two triplet signals in the aliphatic region.

NMR Data (400 MHz,

)

Position	Shift (, ppm)	Multiplicity	Integration	Assignment & Structural Logic
Ar-H (C2)	8.05 – 8.10	Singlet (t-like)	1H	Highly Deshielded. Located between the and alkyl group. Appears as a narrow triplet or singlet due to meta-coupling.
Ar-H (C4)	8.10 – 8.15	Doublet ()	1H	Deshielded. Ortho to the group.
Ar-H (C6)	7.55 – 7.60	Doublet ()	1H	Ortho to the alkyl chain; less deshielded than C2/C4.
Ar-H (C5)	7.48 – 7.52	Triplet ()	1H	Meta to . The most shielded aromatic proton.
-Br	3.60 – 3.65	Triplet ()	2H	Deshielded Aliphatic. The electronegative Bromine atom shifts this signal downfield significantly compared to the benzylic protons.

Ar-	3.20 – 3.28	Triplet ()	2H	Benzylic. Shifted by the aromatic ring current.
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Coupling Constants (

values):

- Aromatic ortho-coupling (): ~8.0 Hz.
- Aliphatic vicinal coupling (): ~7.0–7.5 Hz (between the two groups).

C NMR Shifts (Representative)

- Aromatic Carbons: ~148.3 (), 140.5 (-Alkyl), 135.2, 129.6, 123.8, 122.0.
- Aliphatic Carbons:
 - -Br: ~32.0 ppm (Upfield due to "Heavy Atom Effect" of Br despite electronegativity).
 - Ar- : ~38.5 ppm.

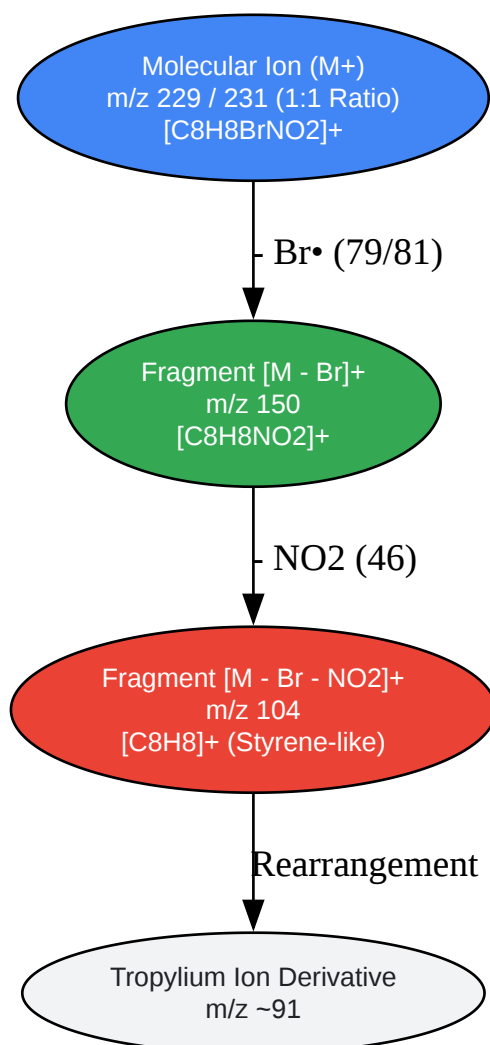
Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the bromine atom through its characteristic isotopic pattern.

Key Diagnostic Features:

- Molecular Ion Cluster (): Equal intensity peaks at m/z 229 and 231. This 1:1 ratio is the hallmark of a single Bromine atom (and isotopes).
- Base Peak: Often observed at m/z 150 (Loss of Br).
- Fragmentation: Loss of the nitro group (, 46 amu) is a secondary pathway.

Fragmentation Pathway (DOT Diagram)



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Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared (IR) Spectroscopy

IR is useful for quick verification of the functional groups (Nitro and Bromide).

Functional Group	Wavenumber ()	Intensity	Description
Stretch	1525 – 1535	Strong	Asymmetric stretch.
Stretch	1345 – 1355	Strong	Symmetric stretch.
C-H (Aromatic)	3050 – 3100	Weak	Aromatic ring protons.
C-H (Aliphatic)	2850 – 2950	Medium	Alkyl chain () stretches.
C-Br Stretch	600 – 700	Medium/Strong	Characteristic fingerprint for alkyl bromides.

Quality Control & Impurity Profiling

When analyzing spectroscopic data, watch for these common impurities:

- 3-Nitrophenethyl Alcohol (Starting Material):
 - NMR: Look for a triplet at ~3.9 ppm () and a broad singlet (OH).
 - IR: Broad peak at 3200–3500 (O-H stretch).

- 3-Nitrostyrene (Elimination Product):
 - NMR: Distinct vinylic protons at 5.3–6.7 ppm (ABX system).
 - Mechanism: Caused by overheating during bromination or distillation.

References

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Sources

- 1. 4-Nitrophenethyl bromide | 5339-26-4 [[m.chemicalbook.com](https://www.chemicalbook.com)]
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